Cas no 56299-47-9 (Benzenamine, 4-chloro-2-[(2-chlorophenyl)methyl]-)
56299-47-9 structure
Product Name:Benzenamine, 4-chloro-2-[(2-chlorophenyl)methyl]-
CAS-nummer:56299-47-9
MF:C13H11Cl2N
MW:252.139141321182
CID:1598388
PubChem ID:14357874
Update Time:2025-04-21
Benzenamine, 4-chloro-2-[(2-chlorophenyl)methyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, 4-chloro-2-[(2-chlorophenyl)methyl]-
- 4-chloro-2-[(2-chlorophenyl)methyl]aniline
- 56299-47-9
- NLYWPPDPZODCIP-UHFFFAOYSA-N
- 2-(o-chlorobenzyl)-4-chloroaniline
- DTXSID60559307
- [4-chloro-2-(2-chlorobenzyl)phenyl]amine
- DB-153689
- SCHEMBL3251975
- 4-Chloro-2-(2-chlorobenzyl)aniline
- 2-(0-chlorobenzyl)-4-chloroaniline
-
- Inchi: 1S/C13H11Cl2N/c14-11-5-6-13(16)10(8-11)7-9-3-1-2-4-12(9)15/h1-6,8H,7,16H2
- InChI-sleutel: NLYWPPDPZODCIP-UHFFFAOYSA-N
- LACHT: ClC1C=CC=CC=1CC1C=C(C=CC=1N)Cl
Berekende eigenschappen
- Exacte massa: 251.02703
- Monoisotopische massa: 251.0268547g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 2
- Complexiteit: 222
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.4
- Topologisch pooloppervlak: 26Ų
Experimentele eigenschappen
- PSA: 26.02
Benzenamine, 4-chloro-2-[(2-chlorophenyl)methyl]- Gerelateerde literatuur
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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